1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one is a heterocyclic organic compound characterized by its molecular formula . This compound features an iodine atom attached to a pyridine ring, which is further substituted with a methyl group and a propanone moiety. The presence of iodine in the structure imparts unique reactivity and potential applications in various fields of chemistry and biology .
This compound is classified under heterocyclic compounds, specifically within the category of pyridine derivatives. Pyridines are aromatic compounds containing a six-membered ring with one nitrogen atom. The specific structure of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one makes it relevant in synthetic organic chemistry and medicinal chemistry due to its potential biological activities .
The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one typically involves two main steps: iodination of a pyridine derivative followed by the introduction of the propanone group.
Industrial production methods may optimize these steps for high yield and purity, ensuring that the compound can be produced on a larger scale while maintaining its chemical integrity .
The molecular structure of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one can be summarized as follows:
| Property | Data |
|---|---|
| Molecular Formula | C9H10INO |
| Molecular Weight | 275.09 g/mol |
| IUPAC Name | 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one |
| InChI | InChI=1S/C9H10INO/c1-3-8(12)7-5-11-9(10)4-6(7)2/h4-5H,3H2,1-2H3 |
| InChI Key | OYHDWVZZBQCTEW-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)C1=CN=C(C=C1C)I |
This data indicates the compound's unique structural characteristics, which are essential for understanding its reactivity and potential applications .
1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one can participate in various chemical reactions:
The mechanism by which 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one exerts its effects is highly dependent on its application context. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through:
The physical properties of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
Chemical properties include reactivity patterns typical for iodinated compounds, such as susceptibility to nucleophilic substitution due to the presence of the iodine atom .
The applications of 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one span several fields:
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5